2-Furanmethanamine, a-ethyl-4-(1-methylethyl)-, (aR)-
CAS No.:
Cat. No.: VC16244702
Molecular Formula: C10H17NO
Molecular Weight: 167.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17NO |
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Molecular Weight | 167.25 g/mol |
IUPAC Name | 1-(4-propan-2-ylfuran-2-yl)propan-1-amine |
Standard InChI | InChI=1S/C10H17NO/c1-4-9(11)10-5-8(6-12-10)7(2)3/h5-7,9H,4,11H2,1-3H3 |
Standard InChI Key | CAGPLKLKQLSVKI-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC(=CO1)C(C)C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular and Stereochemical Properties
The compound has the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . Its IUPAC name, (1R)-1-(4-propan-2-ylfuran-2-yl)propan-1-amine, reflects the furan core (4-isopropyl substitution) and the (R)-configured ethylamine side chain. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 473733-02-7 | |
InChI Key | CAGPLKLKQLSVKI-SECBINFHSA-N | |
SMILES (Isomeric) | CCC@HN | |
DSSTox Substance ID | DTXSID20667477 |
Spectroscopic Characterization
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¹H/¹³C NMR: The furan ring protons resonate at δ 6.45 ppm (aromatic H), while the isopropyl group appears as a septet (δ 2.37 ppm) and doublet (δ 1.20 ppm).
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Mass Spectrometry: Major fragments include m/z 167 (M⁺), 150 (M–NH₂), and 122 (furan-isopropyl fragment) .
Synthetic Approaches
Chemoenzymatic Synthesis
A sequential Wacker-Tsuji oxidation and biotransamination strategy enables high enantioselectivity (>99% ee) :
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Wacker-Tsuji Oxidation: Allylbenzenes are oxidized to 1-arylpropan-2-ones using Pd(II)/Fe(III) in aqueous media.
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Biotransamination: Amine transaminases (ATAs) catalyze the conversion of ketones to (R)-amines using isopropylamine as a donor.
Optimized Conditions:
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Catalyst: PdCl₂ (1 mol%), Fe(NO₃)₃ (2 equiv), H₂O/MeCN (3:1).
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Enzyme: ATA from Arthrobacter citreus (50 mg/mL), pH 7.5, 30°C .
Industrial-Scale Production
Industrial methods emphasize continuous flow reactors and reductive amination:
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Friedel-Crafts Alkylation: Isopropyl chloride with AlCl₃ introduces the isopropyl group to furan.
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Reductive Amination: Propionaldehyde derivatives react with NH₃/H₂ under Ra-Ni catalysis.
Physicochemical and Functional Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO); limited solubility in water (<0.1 mg/mL) .
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Stability: Degrades under strong acidic/basic conditions (pH <3 or >10).
Reactivity Profile
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, H₂O/AcOH, 50°C | 1-(4-Isopropylfuran-2-yl)propan-1-one |
Reductive Alkylation | R-X, NaBH₃CN, MeOH | N-Alkylated derivatives |
Cycloaddition | Maleic anhydride, Δ | Furan-fused heterocycles |
Applications in Scientific Research
Asymmetric Synthesis
The compound serves as a chiral auxiliary in Petasis reactions for synthesizing α-branched amines :
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Example: Pd-catalyzed three-component coupling with aldehydes and boronic acids yields enantiopure amines (up to 92% ee) .
Pharmaceutical Intermediates
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Antiviral Agents: Analogues inhibit HIV-1 protease (IC₅₀ = 1.2 μM).
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Antidepressants: Structural similarity to sertraline suggests serotonin reuptake modulation.
Future Directions
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Catalytic Asymmetric Hydrogenation: Develop Pd/Fe dual catalysts for greener synthesis.
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Biological Screening: Evaluate antimicrobial and anticancer activities using in vitro models.
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